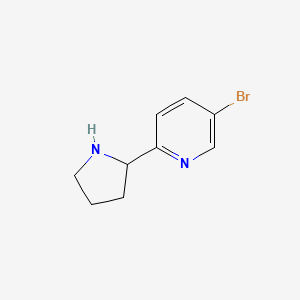

5-Bromo-2-(pyrrolidin-2-YL)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-7-3-4-9(12-6-7)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTGSHMIZYILLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701296310 | |

| Record name | 5-Bromo-2-(2-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-48-6 | |

| Record name | 5-Bromo-2-(2-pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(2-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(pyrrolidin-2-yl)pyridine

Introduction

5-Bromo-2-(pyrrolidin-2-yl)pyridine is a crucial heterocyclic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Varenicline, a medication used for smoking cessation. The strategic placement of the bromine atom and the chiral pyrrolidine moiety on the pyridine ring makes it a versatile precursor for the introduction of further molecular complexity through various cross-coupling reactions. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering in-depth analysis of the methodologies, experimental protocols, and the chemical principles that underpin these approaches.

This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The synthesis routes are presented with a focus on practicality, efficiency, and scalability, providing a solid foundation for laboratory application and process development.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two primary strategies, each with its own set of advantages and challenges:

-

Linear Synthesis via N-Protected Proline Derivatives: This is a widely adopted and robust approach that involves the coupling of an N-protected proline derivative with a suitably activated pyridine ring, followed by deprotection. The use of protecting groups is essential to control the reactivity of the pyrrolidine nitrogen.

-

Convergent Synthesis Strategies: These routes involve the synthesis of the pyrrolidine and pyridine rings separately, followed by their coupling in the later stages of the synthesis. While potentially more complex, convergent approaches can offer greater flexibility in the synthesis of analogues.

This guide will primarily focus on the linear synthesis approach due to its prevalence and well-documented procedures.

Detailed Synthesis Route: Linear Approach via N-Protected Proline

This strategy typically commences with the coupling of an N-protected proline, such as N-Boc-L-proline, with a di-substituted pyridine, most commonly 2,5-dibromopyridine. The subsequent steps involve the removal of the protecting group to yield the target compound.

Visualizing the Workflow: Linear Synthesis

Caption: A simplified workflow of the linear synthesis approach.

Step-by-Step Experimental Protocol

This protocol is a synthesized representation of common practices and should be adapted and optimized for specific laboratory conditions.

Step 1: Preparation of the N-Boc-pyrrolidine Intermediate

The initial and most critical step is the formation of the C-C bond between the pyridine and pyrrolidine rings. This is typically achieved through organometallic coupling.

-

Methodology Rationale: The use of an organolithium or Grignard reagent generated from 2,5-dibromopyridine allows for selective nucleophilic attack on an electrophilic proline derivative. Alternatively, a nucleophilic proline derivative can be reacted with the electrophilic pyridine. The N-Boc protecting group is crucial to prevent side reactions involving the acidic N-H proton of the pyrrolidine ring and to control the nucleophilicity of the nitrogen atom.

Protocol:

-

Preparation of the Organometallic Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.0 eq) dropwise, maintaining the temperature below -70 °C. The reaction mixture will typically change color, indicating the formation of the lithiated species. Stir for 30-60 minutes at this temperature.

-

Coupling with N-Boc-L-proline Derivative: In a separate flask, a suitable electrophilic proline derivative, such as N-Boc-L-proline N-methoxy-N-methylamide (Weinreb amide), is dissolved in anhydrous THF.

-

The solution of the lithiated pyridine is then slowly transferred via cannula to the solution of the proline derivative at -78 °C.

-

The reaction is stirred at -78 °C for several hours and then allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield N-Boc-5-bromo-2-(pyrrolidin-2-yl)pyridine.

Step 2: Deprotection of the Pyrrolidine Nitrogen

The final step is the removal of the Boc protecting group to unveil the secondary amine of the pyrrolidine ring.

-

Methodology Rationale: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. Treatment with a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), efficiently cleaves the Boc group to liberate the free amine.

Protocol:

-

Dissolve the N-Boc-5-bromo-2-(pyrrolidin-2-yl)pyridine intermediate (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

-

Add an excess of a strong acid, for example, a solution of HCl in dioxane or neat TFA, at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, the solvent and excess acid are removed under reduced pressure. The residue is then dissolved in water and basified with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to a pH of >10.

-

The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford this compound. The product can be further purified by crystallization or chromatography if necessary.

Quantitative Data Summary

The efficiency of the synthesis can vary significantly based on the specific reagents and conditions employed. The following table provides a general comparison of expected outcomes.

| Parameter | Linear Synthesis via N-Protected Proline |

| Overall Yield | 25-40% |

| Number of Steps | 2-3 |

| Scalability | Moderate to High |

| Key Challenges | - Handling of organometallic reagents- Potential for side reactions- Chromatographic purification |

| Stereochemical Integrity | Generally well-preserved if starting from enantiopure proline. |

Alternative and Emerging Synthetic Approaches

While the linear approach is well-established, research continues to explore more efficient and versatile methods.

Palladium-Catalyzed Cross-Coupling Reactions

Recent advancements in organometallic chemistry have enabled the use of palladium-catalyzed cross-coupling reactions for the synthesis of 2-(pyrrolidin-2-yl)pyridine derivatives. For instance, a Suzuki-Miyaura coupling between a bromopyridine and a pyrrolidinylboronic acid derivative could offer a milder and more functional group tolerant alternative.[1]

Enantioselective Synthesis

For applications requiring high enantiopurity, enantioselective methods are of great interest. These can involve asymmetric catalysis to construct the chiral pyrrolidine ring or the use of chiral auxiliaries.[2][3][4] Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines is a powerful method for the enantioselective synthesis of pyrrolidines.[4]

Visualizing an Alternative Pathway: Cross-Coupling

Caption: A conceptual diagram of a Suzuki-Miyaura cross-coupling approach.

Conclusion

The synthesis of this compound is a well-trodden path in organic synthesis, primarily due to its importance as a pharmaceutical intermediate. The linear approach starting from N-protected proline and 2,5-dibromopyridine remains a reliable and scalable method. However, the continuous evolution of synthetic methodologies, particularly in the realm of cross-coupling and enantioselective catalysis, offers exciting prospects for the development of even more efficient and elegant routes to this valuable compound and its derivatives. The choice of a specific synthetic strategy will ultimately depend on the desired scale, purity requirements, and the available resources and expertise.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective Synthesis of Pyridines with All-Carbon Quaternary Carbon Centers via Cobalt-Catalyzed Desymmetric [2+2+2] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

Spectroscopic Characterization of 5-Bromo-2-(pyrrolidin-2-yl)pyridine: A Predictive Technical Guide

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 5-Bromo-2-(pyrrolidin-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. By dissecting the contributions of the 5-bromopyridine and pyrrolidine moieties, this guide offers researchers a robust framework for the identification and characterization of this molecule. The methodologies presented herein are grounded in established protocols, ensuring a scientifically rigorous approach to spectral prediction and interpretation.

Introduction: The Structural and Chemical Landscape

This compound is a bicyclic heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a pyrrolidine ring at the 2-position. The pyridine ring, an aromatic heterocycle, is electron-deficient due to the electronegative nitrogen atom. The bromine substituent further withdraws electron density through induction. In contrast, the pyrrolidine ring is a saturated, non-aromatic amine, which is significantly more basic than pyridine.[1][2] The interplay of these two distinct ring systems dictates the molecule's chemical reactivity and is expected to give rise to a unique spectroscopic signature. Understanding this signature is paramount for confirming the compound's identity and purity in synthetic and medicinal chemistry applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, we will predict the ¹H (proton) and ¹³C (carbon-13) NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display signals corresponding to the protons on both the pyridine and pyrrolidine rings. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-6 (Pyridine) | 8.2 - 8.4 | Doublet (d) | ~2.5 | Located ortho to the pyridine nitrogen, this proton is significantly deshielded. |

| H-4 (Pyridine) | 7.6 - 7.8 | Doublet of doublets (dd) | ~8.5, 2.5 | Coupled to both H-3 and H-6, its chemical shift is influenced by the adjacent bromine. |

| H-3 (Pyridine) | 7.2 - 7.4 | Doublet (d) | ~8.5 | Coupled to H-4, this proton is in a relatively standard aromatic region. |

| H-2' (Pyrrolidine) | 4.0 - 4.2 | Triplet (t) or Multiplet (m) | ~7-8 | This methine proton is directly attached to the pyridine ring and adjacent to the pyrrolidine nitrogen, leading to a downfield shift. |

| H-5' (Pyrrolidine) | 3.0 - 3.4 | Multiplet (m) | - | These protons are adjacent to the nitrogen atom and are expected to be diastereotopic. |

| H-3', H-4' (Pyrrolidine) | 1.8 - 2.2 | Multiplet (m) | - | These methylene protons are in a typical aliphatic region. |

| NH (Pyrrolidine) | 2.5 - 4.0 | Broad singlet (br s) | - | The chemical shift of the N-H proton is variable and depends on solvent and concentration. |

Expertise & Experience: The prediction of distinct signals for the pyridine protons is based on the well-established electronic effects in substituted pyridines. The electron-withdrawing nature of the nitrogen and bromine atoms leads to a general downfield shift for the ring protons compared to benzene. The pyrrolidine protons' chemical shifts are predicted based on their proximity to the electronegative nitrogen atom and the pyridine ring.

Workflow for NMR Data Acquisition:

Caption: Workflow for NMR analysis of this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 (Pyridine) | 160 - 165 | Attached to the pyrrolidine ring, this carbon is significantly deshielded. |

| C-6 (Pyridine) | 148 - 152 | Alpha to the pyridine nitrogen, showing a characteristic downfield shift. |

| C-4 (Pyridine) | 138 - 142 | Influenced by the adjacent bromine and nitrogen. |

| C-5 (Pyridine) | 118 - 122 | Directly attached to bromine, its chemical shift is significantly affected. |

| C-3 (Pyridine) | 120 - 125 | A standard aromatic carbon chemical shift. |

| C-2' (Pyrrolidine) | 60 - 65 | The methine carbon attached to the pyridine ring and adjacent to nitrogen. |

| C-5' (Pyrrolidine) | 45 - 50 | The methylene carbon adjacent to the nitrogen. |

| C-3', C-4' (Pyrrolidine) | 25 - 35 | Aliphatic methylene carbons of the pyrrolidine ring. |

Trustworthiness: These predictions are based on established substituent effects on pyridine and pyrrolidine rings.[3] The use of 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for the unambiguous assignment of these signals in an experimental setting.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| 3300 - 3400 | N-H stretch (pyrrolidine) | Medium, Broad | Characteristic of a secondary amine. The broadness is due to hydrogen bonding.[4][5][6] |

| 3000 - 3100 | C-H stretch (aromatic) | Medium | Typical for C-H bonds on a pyridine ring. |

| 2850 - 2960 | C-H stretch (aliphatic) | Strong | Corresponding to the C-H bonds of the pyrrolidine ring.[4][5][6] |

| 1550 - 1600 | C=N and C=C stretching (pyridine ring) | Medium to Strong | Characteristic aromatic ring vibrations. |

| 1400 - 1450 | CH₂ bending (pyrrolidine) | Medium | Scissoring and bending vibrations of the methylene groups. |

| 1000 - 1100 | C-N stretching | Medium | For both the pyridine and pyrrolidine C-N bonds. |

| 600 - 800 | C-Br stretch | Medium to Strong | The position is characteristic for a C-Br bond on an aromatic ring. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is common. A small amount of the sample is ground with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.

-

Data Acquisition: The sample is placed in an FTIR (Fourier-transform infrared) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is acquired.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

Table 4: Predicted Key m/z Peaks for this compound

| m/z Value | Ion | Rationale |

| 227/229 | [M]⁺˙ | Molecular Ion Peak: The presence of a bromine atom will result in a characteristic M and M+2 isotopic pattern with approximately equal intensity, confirming the presence of one bromine atom. |

| 157 | [M - C₄H₈N]⁺ | Loss of the pyrrolidine ring via cleavage of the C-C bond connecting it to the pyridine ring. |

| 70 | [C₄H₈N]⁺ | The pyrrolidine ring fragment. |

| 148 | [M - Br]⁺ | Loss of the bromine atom. |

Authoritative Grounding: The fragmentation of heterocyclic compounds in mass spectrometry is a well-studied field. The predicted fragmentation pathways are based on the known stability of aromatic cations and the typical cleavage patterns of alkyl-substituted aromatic rings and saturated nitrogen heterocycles.[7][8]

Visualizing Fragmentation:

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The forecasted NMR, IR, and MS data are based on the fundamental principles of spectroscopy and a thorough understanding of the chemical properties of the constituent pyridine and pyrrolidine moieties. While experimental verification is the ultimate standard, this in-depth guide serves as a valuable resource for researchers, enabling them to anticipate the spectroscopic features of this compound, aiding in its synthesis, purification, and identification. The provided protocols and workflows further offer a practical framework for the acquisition and interpretation of actual experimental data.

References

- 1. 5-Bromouridine(957-75-5) 13C NMR [m.chemicalbook.com]

- 2. Pyrrolidine [webbook.nist.gov]

- 3. NMR chemical shift prediction of pyridines [stenutz.eu]

- 4. pubs.aip.org [pubs.aip.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

5-Bromo-2-(pyrrolidin-2-yl)pyridine CAS number 886365-48-6

An In-depth Technical Guide to 5-Bromo-2-(pyrrolidin-2-yl)pyridine

Abstract

This technical guide provides a comprehensive overview of this compound, CAS Number 886365-48-6, a heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors. The document details the compound's physicochemical properties, provides a robust, proposed synthetic route with a detailed purification protocol, and explores its chemical reactivity through key synthetic transformations. Furthermore, it includes predicted analytical data for characterization, comprehensive safety and handling procedures, and contextualizes its utility within modern medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction: The Strategic Value of the Pyrrolidinyl-Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and its ability to engage in favorable interactions with a wide range of biological targets.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and structural versatility make it a foundational element in drug design.[1][3]

Similarly, the saturated pyrrolidine ring is one of the most prevalent nitrogen heterocycles in pharmaceutical science.[4] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems, often leading to improved binding affinity and physicochemical properties.[4]

The conjugation of these two powerful moieties in This compound creates a versatile and highly valuable building block. The structure combines the 3D stereochemical complexity of the pyrrolidine ring with the aromatic, hydrogen-bonding capabilities of the pyridine core. Crucially, the bromine atom at the 5-position serves as an exceptionally versatile synthetic handle for elaboration via modern cross-coupling methodologies, enabling the rapid generation of diverse compound libraries for biological screening.[5][6]

Physicochemical and Structural Properties

A summary of the key identification and physical properties for this compound is provided below. The physical properties are predominantly predicted values derived from computational models.

| Property | Value | Source(s) |

| CAS Number | 886365-48-6 | N/A |

| Molecular Formula | C₉H₁₁BrN₂ | [7] |

| Molecular Weight | 227.10 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| SMILES | BrC1=CN=C(C2NCCC2)C=C1 | N/A |

| InChI Key | JLTGSHMIZYILLU-UHFFFAOYSA-N | [7] |

| Boiling Point | 298 °C (Predicted) | N/A |

| Density | 1.434 g/cm³ (Predicted) | N/A |

| pKa | 8.66 ± 0.10 (Predicted) | N/A |

| Storage | 2-8°C, Inert Atmosphere, Dark | N/A |

Synthesis and Purification

Proposed Synthetic Pathway: Negishi Cross-Coupling

The proposed synthesis involves the regioselective coupling of an N-protected 2-pyrrolidinylzinc reagent with 2,5-dibromopyridine. The bromine at the 2-position of the pyridine ring is known to be more susceptible to metal-halogen exchange and subsequent coupling than the bromine at the 5-position, providing the desired regiochemical outcome.[10] The N-Boc protecting group is used to facilitate the initial lithiation and is readily removed post-coupling.

Caption: Proposed workflow for synthesis and purification.

Detailed Experimental Protocol: Synthesis

PART A: Preparation of N-Boc-2-pyrrolidinylzinc chloride

-

Rationale: This protocol first generates a chiral organolithium species via asymmetric deprotonation, which is then transmetalated with zinc chloride to produce the less reactive and more stable organozinc reagent required for the Negishi coupling.[9][11]

-

To an oven-dried, argon-purged flask, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Add (-)-sparteine (1.1 equiv.) followed by sec-butyllithium (s-BuLi, 1.4 M in cyclohexane, 1.1 equiv.) dropwise. Stir the solution for 15 minutes.

-

Add a solution of N-Boc-pyrrolidine (1.0 equiv.) in anhydrous THF (20 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting solution at -78 °C for 3 hours to ensure complete formation of the organolithium intermediate.

-

In a separate argon-purged flask, prepare a solution of anhydrous zinc chloride (ZnCl₂, 1.2 equiv.) in anhydrous THF (50 mL).

-

Transfer the ZnCl₂ solution to the organolithium solution at -78 °C via cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. This solution of N-Boc-2-pyrrolidinylzinc chloride is used directly in the next step.

PART B: Negishi Coupling and Deprotection

-

Rationale: The palladium catalyst, supported by a biarylphosphine ligand like CPhos, effectively promotes the C(sp³)–C(sp²) coupling between the organozinc reagent and the more reactive 2-position of 2,5-dibromopyridine.[9] Trifluoroacetic acid (TFA) is then used for the clean and efficient removal of the Boc protecting group.

-

To a new oven-dried, argon-purged flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and CPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 0.05 equiv.).

-

Add 2,5-dibromopyridine (1.0 equiv.) and anhydrous toluene (80 mL).

-

Transfer the previously prepared organozinc solution to this flask via cannula at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS for the consumption of 2,5-dibromopyridine.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

-

Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-5-bromo-2-(pyrrolidin-2-yl)pyridine.

-

Dissolve the crude intermediate in dichloromethane (DCM, 50 mL). Add trifluoroacetic acid (TFA, 5.0 equiv.) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).

-

Concentrate the mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic (pH > 8).

-

Extract with DCM (3 x 50 mL), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude final product.

Detailed Experimental Protocol: Purification

-

Rationale: Silica gel column chromatography is the standard method for purifying organic compounds. A hexane/ethyl acetate gradient is used to elute compounds of increasing polarity. A small amount of triethylamine (TEA) is added to the mobile phase to prevent the basic amine product from streaking on the acidic silica gel, ensuring sharp, well-defined bands and efficient separation.

-

Prepare a slurry of silica gel (230-400 mesh) in 5% ethyl acetate in hexanes.

-

Pour the slurry into a glass chromatography column and pack securely, allowing excess solvent to drain until it is level with the top of the silica bed.

-

Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of DCM, adding silica, and evaporating the solvent.

-

Carefully load the dried, adsorbed crude product onto the top of the prepared column.

-

Begin elution with a mobile phase of 5% ethyl acetate / 94.5% hexanes / 0.5% triethylamine.

-

Gradually increase the polarity of the mobile phase (e.g., to 10%, 20%, 30% ethyl acetate) to elute the product.

-

Collect fractions and analyze them by TLC using a suitable stain (e.g., potassium permanganate).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a purified solid or oil.

Chemical Reactivity for Drug Development

The title compound possesses two primary sites for synthetic diversification, making it a powerful scaffold for building molecular complexity.

-

C-Br Bond (Pyridine C5): This site is ideal for palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

-

N-H Bond (Pyrrolidine): The secondary amine is a nucleophile that can be readily alkylated, acylated, or used in reductive amination to append a wide variety of side chains.

Caption: Key reaction pathways for synthetic diversification.

Protocol: Suzuki-Miyaura Coupling

-

Rationale: This protocol describes the formation of a C-C bond at the 5-position of the pyridine ring, a cornerstone reaction in drug discovery for synthesizing biaryl structures.[6][12] A standard palladium catalyst and base are used in a dioxane/water solvent system.

-

To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.).

-

Seal the vial with a Teflon-lined cap. Evacuate and backfill with argon three times.

-

Add degassed 1,4-dioxane and water (4:1 ratio, to achieve a 0.1 M concentration of the starting bromide).

-

Heat the reaction mixture to 90 °C in a preheated oil bath and stir for 8-16 hours.

-

Monitor reaction completion by LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Protocol: Buchwald-Hartwig Amination

-

Rationale: This protocol facilitates the formation of a C-N bond, allowing for the introduction of various amine functionalities, which are critical pharmacophoric elements.[13][14] A palladium precatalyst, a specialized biarylphosphine ligand, and a strong, non-nucleophilic base are essential for this transformation.

-

In a glovebox or under a stream of argon, add to an oven-dried Schlenk flask: the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., Xantphos, 0.08 equiv.), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).

-

Add this compound (1.0 equiv.).

-

Seal the flask, remove from the glovebox, and add the desired amine (1.2 equiv.) followed by anhydrous, degassed toluene via syringe.

-

Heat the mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, quench the reaction carefully with water. Dilute with ethyl acetate and filter through a pad of Celite®.

-

Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Analytical Characterization (Predicted)

No experimental spectra for this specific compound are publicly available. The following data are predicted based on the chemical structure and analysis of similar bromopyridine derivatives.

| Technique | Predicted Data |

| ¹H NMR | Pyridine Ring: δ ~8.5 (d, 1H, H6), ~7.8 (dd, 1H, H4), ~7.4 (d, 1H, H3). Pyrrolidine Ring: δ ~4.0 (t, 1H, H2'), ~3.2-3.4 (m, 2H, H5'), ~2.0-2.2 (m, 4H, H3' & H4'). N-H: Broad singlet, variable ppm. |

| ¹³C NMR | Pyridine Ring: δ ~165 (C2), ~150 (C6), ~140 (C4), ~122 (C3), ~118 (C5-Br). Pyrrolidine Ring: δ ~60 (C2'), ~47 (C5'), ~35 (C3'), ~26 (C4'). |

| Mass Spec (EI) | M⁺: m/z 226/228 (Characteristic ~1:1 ratio for Br isotope). Fragmentation: Loss of pyrrolidine (m/z 70), leading to a fragment at m/z 156/158. |

Methodology for Analysis

-

NMR Spectroscopy: Dissolve ~5-10 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Mass Spectrometry: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile). Analyze using a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Safety and Handling

This compound is a research chemical and should be handled by trained personnel in a laboratory setting.

Hazard Identification

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

Safe Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles (ANSI Z87.1 certified).

-

Handling: Avoid all personal contact. Do not weigh the material on an open bench. Use powder-free gloves and change them immediately if contaminated.

-

Spill Response: In case of a small spill, decontaminate the area with a suitable absorbent material. For larger spills, evacuate the area and follow emergency procedures. A solution of sodium thiosulfate can be used to neutralize reactive bromine compounds.[15]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, dark, and well-ventilated area under an inert atmosphere (argon or nitrogen) at 2-8 °C.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed chemical building block that offers significant advantages for drug discovery programs. Its combination of a three-dimensional saturated heterocycle, an aromatic hydrogen-bonding region, and a versatile synthetic handle for cross-coupling reactions provides chemists with a powerful platform for the rapid synthesis of novel and diverse molecular entities. The protocols and data presented in this guide serve as a foundational resource for scientists aiming to incorporate this valuable scaffold into their research and development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. 886365-48-6 | this compound - AiFChem [aifchem.com]

- 8. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. reddit.com [reddit.com]

An In-depth Technical Guide to the Molecular Structure and Properties of 5-Bromo-2-(pyrrolidin-2-yl)pyridine

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 5-Bromo-2-(pyrrolidin-2-yl)pyridine (CAS No. 886365-48-6). This document is intended for researchers, scientists, and drug development professionals who utilize heterocyclic building blocks in the design and synthesis of novel chemical entities. We will delve into the strategic importance of this scaffold, detailed methodologies for its synthesis and characterization, and an exploration of its structural and electronic attributes through spectroscopic and computational analyses.

Strategic Importance in Medicinal Chemistry

This compound is a valuable heterocyclic building block in drug discovery.[1] Its structure incorporates two key pharmacophores: a bromopyridine ring and a pyrrolidine moiety. The pyridine scaffold is a prevalent feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[2] The bromine atom serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular complexity.[3][4]

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is also a cornerstone of many biologically active molecules and natural products.[5] Its non-planar, three-dimensional structure allows for the exploration of chemical space beyond flat aromatic systems, which is often crucial for achieving high-affinity and selective interactions with biological targets.[5] The combination of these two moieties in a single molecule provides a powerful platform for generating diverse libraries of compounds with potential therapeutic applications, ranging from neuroscience to oncology.[6][7]

Synthesis and Purification

The synthesis of this compound can be approached through several strategic routes. A common and effective method involves a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction. Below is a representative, field-proven protocol.

Synthetic Workflow Overview

The synthesis is conceptualized as a two-step process: first, the preparation of a suitable protected pyrrolidine precursor, followed by its coupling to the bromopyridine core. This ensures control over reactivity and minimizes side-product formation.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-bromo-5-(pyrrolidin-1-yl)pyridine sigma-aldrich | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR [m.chemicalbook.com]

- 7. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-2-(pyrrolidin-2-yl)pyridine: A Heterocyclic Keystone for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyridine-Pyrrolidine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, consistently incorporated into a diverse array of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a versatile synthetic handle makes it a cornerstone of drug design. When fused with a pyrrolidine moiety—another critical five-membered nitrogenous heterocycle prevalent in bioactive natural products and pharmaceuticals—the resulting architectural motif offers a unique combination of structural rigidity, chirality, and diverse chemical functionality.[3] 5-Bromo-2-(pyrrolidin-2-yl)pyridine emerges as a particularly valuable building block within this class, offering a strategic entry point for the synthesis of complex molecular entities with significant therapeutic potential. The bromine atom at the 5-position of the pyridine ring provides a reactive site for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound as a pivotal heterocyclic building block in contemporary drug discovery.

Physicochemical and Structural Properties

This compound is a stable, solid organic compound at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 886365-48-6 | [4][5][6][7][8] |

| Molecular Formula | C₉H₁₁BrN₂ | [4][5][6][7] |

| Molecular Weight | 227.10 g/mol | [4][9] |

| Boiling Point | 298 °C | [6] |

| Density | 1.434 g/cm³ | [6] |

| Storage | 2-8 °C under inert atmosphere | [4][6] |

The structure of this compound, featuring a chiral center at the 2-position of the pyrrolidine ring, is depicted below. The presence of both a pyridine and a pyrrolidine ring imparts a unique electronic and conformational profile to the molecule.

Caption: Structure of this compound.

Synthesis and Characterization

Spectroscopic Characterization:

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of closely related structures, the following characteristic signals in ¹H and ¹³C NMR spectra can be anticipated:

-

¹H NMR: The spectrum would be expected to show distinct signals for the protons on the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm). The protons of the pyrrolidine ring would appear in the aliphatic region (δ 1.5-4.0 ppm), with the proton at the chiral center (C2 of the pyrrolidine) likely appearing as a multiplet.

-

¹³C NMR: The carbon signals for the pyridine ring would be expected in the downfield region (δ 120-160 ppm), while the pyrrolidine carbons would resonate at higher field (δ 20-70 ppm).

For reference, the ¹H NMR spectrum of the related compound 5-Bromo-2-iodopyridine shows signals in the aromatic region, which can provide an indication of the expected chemical shifts for the pyridine protons in the target molecule.[10]

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from the reactivity of the bromine atom on the pyridine ring and the secondary amine of the pyrrolidine moiety.

Cross-Coupling Reactions:

The C-Br bond at the 5-position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, making it a powerful tool for generating libraries of compounds for biological screening.

Suzuki-Miyaura Coupling:

A key transformation is the Suzuki-Miyaura coupling, which involves the reaction of the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to form carbon-carbon bonds.[11]

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 5-Bromopyridine Derivative

This is a generalized protocol based on known procedures for similar substrates and should be optimized for specific starting materials.

-

To a reaction vessel, add the 5-bromopyridine derivative (1.0 eq.), the corresponding boronic acid (1.1-1.5 eq.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.).

-

The reaction is typically carried out in a solvent mixture, such as 1,4-dioxane and water.[11]

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C.

-

The progress of the reaction is monitored by a suitable analytical technique such as TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, and the product is isolated through standard work-up procedures, which may include extraction and purification by column chromatography.

N-Functionalization of the Pyrrolidine Ring:

The secondary amine of the pyrrolidine ring provides another site for chemical modification. For instance, N-alkylation or N-acylation can be readily achieved to introduce additional diversity into the molecule. A published procedure for the N-methylation of the related 5-bromo-3-(2-pyrrolidinyl)pyridine involves reductive amination using formaldehyde and sodium cyanoborohydride, which proceeds in high yield.[12]

Role in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of compounds targeting a wide range of biological targets. The pyridine and pyrrolidine moieties can interact with various receptor pockets and enzyme active sites through hydrogen bonding and other non-covalent interactions. The ability to easily modify the 5-position of the pyridine ring via cross-coupling reactions allows for the systematic exploration of SAR, leading to the optimization of potency, selectivity, and pharmacokinetic properties.

While specific examples of marketed drugs containing the exact this compound core are not readily found in the public literature, the broader class of substituted pyridyl-pyrrolidine compounds is of significant interest in pharmaceutical research. These scaffolds have been explored for their potential as, for example, kinase inhibitors and CNS-active agents.

Conclusion

This compound represents a strategically important heterocyclic building block for drug discovery and development. Its combination of a reactive bromopyridine unit and a versatile pyrrolidine moiety provides medicinal chemists with a powerful platform for the synthesis of novel and complex molecules. The amenability of this scaffold to a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the efficient generation of compound libraries to probe biological space and identify new therapeutic agents. As the demand for novel and effective medicines continues to grow, the utility of such well-designed building blocks will undoubtedly play a crucial role in the advancement of pharmaceutical research.

References

- 1. 1391450-63-7 | (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 2. 886365-48-6 | this compound - AiFChem [aifchem.com]

- 3. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 886365-48-6|this compound|BLD Pharm [bldpharm.com]

- 5. 886365-48-6 | MFCD07374402 | this compound [aaronchem.com]

- 6. 886365-48-6 CAS MSDS (5-BROMO-2-PYRROLIDIN-2-YL-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 5-BROMO-2-PYRROLIDIN-2-YL-PYRIDINE,(CAS# 886365-48-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. keyorganics.net [keyorganics.net]

- 9. 5-bromo-2-(pyrrolidin-1-yl)pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. 5-Bromo-2-iodopyridine(223463-13-6) 1H NMR [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - chemicalbook [chemicalbook.com]

The Strategic deployment of 5-Bromo-2-(pyrrolidin-2-yl)pyridine in Modern Medicinal Chemistry

Abstract

The confluence of a pyridine ring and a pyrrolidine moiety within a single molecular framework presents a compelling starting point for the exploration of novel chemical entities with significant therapeutic potential. 5-Bromo-2-(pyrrolidin-2-yl)pyridine, a readily accessible and versatile building block, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, characterized by the nucleophilic pyrrolidine nitrogen, the electrophilic brominated pyridine ring, and the inherent pharmacophoric features of both heterocycles, render it an invaluable tool for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the potential applications of this compound, with a primary focus on its utility in the development of nicotinic acetylcholine receptor (nAChR) modulators and as a promising scaffold for kinase inhibitors. We will delve into the synthetic strategies for its derivatization, explore the underlying principles of its interaction with biological targets, and provide detailed experimental protocols for its application in drug discovery workflows.

The Architectural Significance of the this compound Scaffold

The therapeutic promise of this compound stems from the synergistic interplay of its constituent parts. The pyridine ring, a common motif in numerous approved drugs, can engage in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions. The bromine atom at the 5-position serves as a crucial handle for facile chemical modification, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyridine core, a cornerstone of modern structure-activity relationship (SAR) studies.

The pyrrolidine ring, particularly the (S)-enantiomer which mimics the natural amino acid proline, provides a chiral center and a basic nitrogen atom. This nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating critical interactions with biological targets. The conformational flexibility of the pyrrolidine ring also allows it to adopt optimal geometries for binding within protein active sites.

Core Application: Modulators of Nicotinic Acetylcholine Receptors (nAChRs)

A primary and well-established application of the this compound scaffold lies in the development of ligands for nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention in neurological and psychiatric disorders.

Rationale: Mimicking the Nicotinic Pharmacophore

The structural resemblance of the 2-(pyrrolidin-2-yl)pyridine moiety to the core of nicotine, the prototypical nAChR agonist, is the fundamental reason for its utility in this area. The pyrrolidine nitrogen and the pyridine nitrogen in this scaffold can mimic the key pharmacophoric elements of nicotine, enabling it to bind to the agonist recognition site at the interface of nAChR subunits.

Varenicline Analogs and the Dopaminergic Reward Pathway

A prime example of the successful application of this scaffold is in the design of analogs of varenicline, a partial agonist of the α4β2 nAChR used for smoking cessation. Varenicline's mechanism of action involves a dual effect: it partially stimulates the receptor to alleviate withdrawal symptoms while simultaneously blocking nicotine from binding, thus reducing its rewarding effects.

The rewarding effect of nicotine is primarily mediated by the release of dopamine in the mesolimbic pathway, often referred to as the brain's reward system.[1] Activation of presynaptic nAChRs on dopaminergic neurons in the ventral tegmental area (VTA) leads to an influx of cations, depolarization, and subsequent dopamine release in the nucleus accumbens (NAc).[2]

By utilizing this compound, medicinal chemists can synthesize novel varenicline analogs with modified pharmacokinetic and pharmacodynamic profiles. The bromine atom allows for the introduction of various substituents that can fine-tune the compound's affinity, selectivity, and partial agonist activity at different nAChR subtypes.

Emerging Application: Scaffolding for Kinase Inhibitors

The versatility of the this compound scaffold extends beyond nAChR modulators. Its structural features make it an attractive starting point for the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy and is showing promise in the treatment of inflammatory and autoimmune diseases.

Rationale: Targeting the ATP-Binding Site

The pyridine ring can serve as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved feature of the ATP-binding site. The pyrrolidine ring can be functionalized to project into solvent-exposed regions or interact with specific pockets within the kinase domain, thereby enhancing potency and selectivity. The bromine atom, again, is the key to diversification, allowing for the exploration of various substituents that can occupy different sub-pockets of the ATP-binding site.

Potential Targets: JAK and SYK Kinases

While direct examples of this compound derivatives as potent kinase inhibitors are still emerging, the broader class of pyrrolopyridines and related heterocycles has shown significant promise as inhibitors of Janus kinases (JAKs) and Spleen tyrosine kinase (SYK).[3][4] These kinases are critical components of signaling pathways that regulate immune cell function and inflammation.

| Kinase Target | Therapeutic Area | Rationale for Targeting | Representative IC50 Values of Related Scaffolds |

| JAK1/2/3 | Rheumatoid Arthritis, Psoriasis, Myelofibrosis | Key mediators of cytokine signaling in immune cells.[3] | 1-100 nM |

| SYK | Rheumatoid Arthritis, Immune Thrombocytopenia | Crucial for B-cell receptor and Fc receptor signaling.[] | 10-500 nM |

The development of selective inhibitors for these kinases is an active area of research, and the this compound scaffold provides a promising starting point for the design of novel inhibitors with improved selectivity and drug-like properties.

Synthetic Strategies and Experimental Protocols

The utility of this compound in medicinal chemistry is underpinned by the accessibility of robust and versatile synthetic methodologies for its derivatization.

Synthesis of the Core Scaffold

A plausible synthetic route to this compound involves the reaction of 2,5-dibromopyridine with a protected pyrrolidine derivative, followed by deprotection. A common protecting group for the pyrrolidine nitrogen is the tert-butoxycarbonyl (Boc) group.

Proposed Synthesis of this compound:

Step-by-Step Protocol:

-

Generation of the Lithiated Pyrrolidine: To a solution of N-Boc-pyrrolidine in an anhydrous ethereal solvent (e.g., THF or diethyl ether) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of a strong base such as n-butyllithium or sec-butyllithium dropwise. Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the lithiated species.

-

Nucleophilic Aromatic Substitution: To the solution of the lithiated pyrrolidine, add a solution of 2,5-dibromopyridine in the same anhydrous solvent dropwise, maintaining the temperature at -78 °C. Allow the reaction to stir at this temperature for several hours, then slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford N-Boc-5-bromo-2-(pyrrolidin-2-yl)pyridine.

-

Deprotection: Dissolve the purified N-Boc protected intermediate in a suitable solvent such as dichloromethane. Add an excess of a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir the reaction at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Final Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of an organic solvent and precipitate the product as its salt by the addition of an ethereal solvent, or neutralize with a base and extract the free base into an organic solvent. Further purification can be achieved by recrystallization or column chromatography.

Diversification via Palladium-Catalyzed Cross-Coupling

The bromine atom at the 5-position is the key to unlocking the full potential of this scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, provide efficient and versatile methods for introducing a wide range of substituents.

Suzuki-Miyaura Coupling for C-C Bond Formation:

Step-by-Step Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq.).

-

Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water. Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by subjecting it to several freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor the progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[6]

Conclusion and Future Perspectives

This compound has firmly established itself as a versatile and valuable building block in medicinal chemistry. Its application in the synthesis of nAChR modulators has yielded significant insights into the treatment of neurological disorders, and its potential as a scaffold for kinase inhibitors opens up new avenues for the development of targeted therapies for cancer and inflammatory diseases. The synthetic accessibility and the ease of diversification through robust cross-coupling methodologies ensure that this scaffold will continue to be a focal point of drug discovery efforts. Future research will likely focus on the exploration of novel derivatives with enhanced selectivity and improved pharmacokinetic profiles, as well as the expansion of its application to other target classes. The continued investigation of this privileged scaffold holds great promise for the discovery of the next generation of innovative medicines.

References

- 1. Brain Reward Pathways [neuroscience.mssm.edu]

- 2. umassmed.edu [umassmed.edu]

- 3. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Literature review of 5-Bromo-2-(pyrrolidin-2-yl)pyridine and its analogs

An In-depth Technical Guide to 5-Bromo-2-(pyrrolidin-2-yl)pyridine and its Analogs for Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry, primarily recognized for its role as a versatile precursor in the synthesis of high-affinity ligands for nicotinic acetylcholine receptors (nAChRs). The strategic placement of a bromine atom on the pyridine ring provides a reactive handle for extensive chemical modification, while the chiral pyrrolidine moiety is crucial for molecular recognition at various receptor subtypes. This guide offers a comprehensive review of the synthetic methodologies for accessing racemic and enantiomerically pure forms of this scaffold, details its chemical and spectroscopic properties, and provides an in-depth look at its application in the development of therapeutics for neurological disorders. We consolidate field-proven insights with established scientific protocols to serve as a practical resource for researchers, chemists, and drug development professionals.

The Strategic Importance in Medicinal Chemistry

The pyrrolidine ring is a ubiquitous motif in FDA-approved pharmaceuticals, valued for its ability to introduce three-dimensionality and stereochemical complexity into a molecule.[1][2] When coupled with a pyridine ring, it forms a scaffold that has proven exceptionally effective for targeting nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels involved in numerous cognitive processes, and their dysfunction is implicated in Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3][4]

The this compound structure is particularly valuable for two key reasons:

-

Pharmacophore Contribution: The nitrogen atoms of both the pyridine and pyrrolidine rings can form critical hydrogen bonds and ionic interactions within the nAChR binding site, mimicking the natural ligand, acetylcholine.[4]

-

Synthetic Versatility: The bromine atom at the 5-position is not merely a placeholder; it is a highly functional synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the systematic introduction of a wide array of aryl, heteroaryl, and alkyl groups.[5][6] This modularity is essential for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of this compound can be tailored to produce either a racemic mixture or, more importantly for pharmacological applications, specific enantiomers.

Racemic Synthesis

A common approach to the racemic compound involves the coupling of a pyridine precursor with a pyrrolidine synthon. While a direct protocol for the target molecule is not prevalent in foundational literature, a representative synthesis can be constructed based on established methodologies for related isomers. A plausible route involves the nucleophilic addition of a lithiated pyrrolidine derivative to 2,5-dibromopyridine.

Experimental Protocol: Representative Racemic Synthesis

-

N-Protection: To a solution of pyrrolidine in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)₂O and triethylamine. Stir at room temperature for 4-6 hours to yield N-Boc-pyrrolidine.

-

Lithiation: Dissolve N-Boc-pyrrolidine in anhydrous THF and cool to -78 °C under an inert argon atmosphere. Add sec-Butyllithium (s-BuLi) dropwise and stir for 3 hours to generate the lithiated intermediate.

-

Coupling: In a separate flask, dissolve 2,5-dibromopyridine in anhydrous THF at -78 °C. Slowly transfer the lithiated pyrrolidine solution to the 2,5-dibromopyridine solution. Allow the reaction to warm to room temperature and stir overnight.

-

Deprotection: Quench the reaction with saturated ammonium chloride solution. Extract the product with ethyl acetate and concentrate under reduced pressure. Dissolve the crude residue in DCM and add trifluoroacetic acid (TFA). Stir for 2 hours at room temperature to remove the Boc protecting group.

-

Purification: Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated. Purify the final product, racemic this compound, via silica gel column chromatography.

Caption: Representative workflow for racemic synthesis.

Asymmetric Synthesis

For therapeutic applications, isolating a single enantiomer is critical, as biological activity often resides in one stereoisomer. Asymmetric synthesis is therefore the preferred approach. A highly effective strategy begins with a chiral starting material, such as L-proline, to set the stereochemistry early in the sequence.[7]

Experimental Protocol: Asymmetric Synthesis of (S)-5-Bromo-2-(pyrrolidin-2-yl)pyridine

-

Starting Material Preparation: Begin with commercially available N-Boc-L-proline.

-

Weinreb Amide Formation: Dissolve N-Boc-L-proline in DCM. Add N,O-Dimethylhydroxylamine hydrochloride, a coupling agent such as HATU, and a non-nucleophilic base like diisopropylethylamine (DIPEA). Stir at room temperature for 12-18 hours to form the N-Boc-L-proline Weinreb amide.

-

Grignard Addition: Prepare the Grignard reagent from 2,5-dibromopyridine using magnesium turnings and a catalytic amount of iodine in anhydrous THF. Cool the Weinreb amide solution to 0 °C and add the freshly prepared Grignard reagent dropwise. This reaction forms the ketone intermediate with high fidelity.

-

Ketone Reduction & Cyclization: This step is often a one-pot procedure. The ketone is first reduced using a mild reducing agent. Subsequent acidic workup removes the Boc group, triggering spontaneous cyclization to form the desired imine, which is then further reduced in situ to the final product.

-

Purification: Purify the enantiomerically enriched (S)-5-bromo-2-(pyrrolidin-2-yl)pyridine using chiral HPLC or by forming diastereomeric salts to achieve high enantiomeric excess.

Caption: Chiral pool synthesis starting from L-proline.

Physicochemical & Spectroscopic Profile

The characterization of this compound relies on standard analytical techniques. The data presented below are representative expectations based on analyses of closely related structures.[8][9][10]

Table 1: Physicochemical and Expected Spectroscopic Data

| Property | Value / Expected Observation |

| Molecular Formula | C₉H₁₁BrN₂ |

| Molecular Weight | 227.10 g/mol [11] |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Pyridine Ring: Three distinct aromatic protons (~7.5-8.5 ppm). Pyrrolidine Ring: A series of multiplets for the aliphatic protons (~1.8-4.5 ppm).[10] |

| ¹³C NMR | Pyridine Ring: Five signals, with the brominated carbon (C5) shifted downfield (~115-120 ppm) and the C2 carbon attached to the pyrrolidine ring (~160-165 ppm). Pyrrolidine Ring: Four distinct aliphatic carbon signals (~25-60 ppm).[12] |

| Mass Spectrometry | A characteristic isotopic pattern for the molecular ion [M, M+2] in a ~1:1 ratio, confirming the presence of one bromine atom. |

Reactivity and Generation of Analogs

The synthetic power of this compound lies in the reactivity of its C5-bromo substituent. Palladium-catalyzed cross-coupling reactions are the workhorse methods for generating diverse libraries of analogs.[5]

Key Transformation: Suzuki-Miyaura Cross-Coupling

This reaction is exceptionally reliable for forming a new carbon-carbon bond between the pyridine C5 position and an aryl or heteroaryl boronic acid/ester. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with heteroaromatic coupling partners.[13][14]

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: To a microwave vial or Schlenk flask, add this compound (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like potassium carbonate or cesium carbonate (2-3 equiv.).

-

Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Heating: Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Workup and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography to yield the 5-aryl-2-(pyrrolidin-2-yl)pyridine analog.

References

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. mdpi.com [mdpi.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. forskning.ruc.dk [forskning.ruc.dk]

- 10. 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 11. 5-BROMO-2-PYRROLIDIN-2-YL-PYRIDINE,(CAS# 886365-48-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 12. researchgate.net [researchgate.net]

- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki Coupling [organic-chemistry.org]

Commercial availability and suppliers of 5-Bromo-2-(pyrrolidin-2-yl)pyridine

An In-Depth Technical Guide to 5-Bromo-2-(pyrrolidin-2-yl)pyridine for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and synthetic chemistry. We will explore its chemical properties, commercial availability, synthetic pathways, and applications, offering field-proven insights into its use as a strategic intermediate.

Compound Overview and Strategic Importance

This compound (CAS No. 886365-48-6) is a bifunctional organic compound featuring a pyridine ring substituted with both a bromine atom and a pyrrolidine moiety.[1][2][3] This unique arrangement of functional groups makes it a highly valuable scaffold in medicinal chemistry.

-

The Pyridine Ring: A six-membered nitrogen-containing heterocycle, the pyridine core is a common feature in numerous pharmaceuticals due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for benzene rings.[4]

-

The Bromine Atom: Positioned at the 5-position, the bromine atom serves as a versatile synthetic handle. It is primed for a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds.[5] This is a cornerstone of modern synthetic strategy for building molecular complexity.[6]

-

The Pyrrolidine Moiety: The pyrrolidine ring is a saturated five-membered N-heterocycle and a privileged structure found in a vast number of natural products and bioactive molecules.[7] Its presence can impart favorable physicochemical properties, such as increased aqueous solubility and improved pharmacokinetic profiles.

The combination of these features in a single molecule provides a robust platform for the rapid generation of diverse chemical libraries, accelerating the hit-to-lead optimization process in drug discovery programs.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 886365-48-6 | [1][2] |

| Molecular Formula | C₉H₁₁BrN₂ | [1][2][3] |

| Molecular Weight | 227.10 g/mol | [1][2][8] |

| Boiling Point | ~298 °C | [3][8] |

| Density | ~1.434 g/cm³ | [3][8] |

| Flash Point | ~134 °C | [3][8] |

| pKa | 8.66 ± 0.10 (Predicted) | [3] |

| Storage | 2-8°C, under inert atmosphere | [1] |

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers, typically for research and development purposes. It is crucial to distinguish this compound (pyrrolidin-2 -yl, CAS 886365-48-6) from its isomer, 5-Bromo-2-(pyrrolidin-1 -yl)pyridine (CAS 210963-93-2), where the pyridine is attached to the nitrogen of the pyrrolidine ring.[9] The latter has different chemical properties and reactivity.

When procuring this reagent, it is often supplied as a free base or as a hydrochloride (HCl) salt. The salt form can offer enhanced stability and easier handling. Purity levels should be confirmed via the supplier's Certificate of Analysis (CoA).

Select Commercial Suppliers

| Supplier | Product Name | CAS No. | Molecular Formula | Purity/Form |

| Fluorochem | This compound HCL | 886365-48-6 | C₉H₁₂BrClN₂ | 95.0% (HCl Salt) |

| BLD Pharm | This compound | 886365-48-6 | C₉H₁₁BrN₂ | Specification Available |

| Sinfoo Biotech | 5-BROMO-2-PYRROLIDIN-2-YL-PYRIDINE | 886365-48-6 | C₉H₁₁BrN₂ | N/A |

| BenchChem | This compound | 886365-48-6 | C₉H₁₁BrN₂ | Research Grade |

| AiFChem | This compound | 886365-48-6 | C₉H₁₁BrN₂ | N/A |

Synthetic Strategies: A Technical Perspective

The synthesis of this compound requires a multi-step approach. The core challenge lies in the selective formation of the C-C bond between the C2 position of the pyridine ring and the C2 position of the pyrrolidine ring. A plausible and efficient retrosynthetic analysis points towards a convergent strategy involving a protected pyrrolidine precursor and a di-substituted pyridine.

Conceptual Synthetic Workflow

A robust method involves the coupling of a suitable organometallic pyrrolidine derivative with 2,5-dibromopyridine, followed by deprotection of the pyrrolidine nitrogen. The choice of protecting group for the pyrrolidine is critical to prevent side reactions and to ensure compatibility with the coupling conditions. The tert-butyloxycarbonyl (Boc) group is an excellent candidate due to its stability and facile removal under acidic conditions.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative, field-proven methodology based on established chemical principles for similar transformations.

Step 1: Preparation of the N-Boc-2-(tributylstannyl)pyrrolidine

-